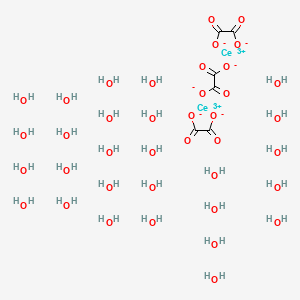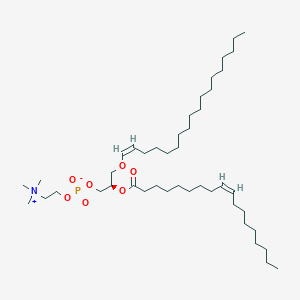
cerium(3+);oxalate;heptacosahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+);oxalate;heptacosahydrate, also known as cerium(III) oxalate heptacosahydrate, is an inorganic cerium salt of oxalic acid. It is a white crystalline solid with the chemical formula Ce₂(C₂O₄)₃·27H₂O. This compound is slightly soluble in water and is known for its use in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(III) oxalate heptacosahydrate can be synthesized through a precipitation technique. One common method involves reacting cerium(III) chloride with oxalic acid under controlled conditions. The reaction typically takes place in an aqueous solution, where cerium(III) ions react with oxalate ions to form cerium(III) oxalate, which then precipitates out of the solution .
[ \text{2 CeCl}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Ce}_2(\text{C}_2\text{O}_4)_3 + 6 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of cerium(III) oxalate heptacosahydrate often involves large-scale precipitation techniques. The process may be enhanced by applying external magnetic fields to control the morphology and size of the particles. This method ensures the production of high-purity cerium(III) oxalate with consistent particle size and shape .
Análisis De Reacciones Químicas
Types of Reactions
Cerium(III) oxalate heptacosahydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Precipitation: Cerium(III) oxalate can precipitate out of solution when reacted with oxalic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Precipitation: Oxalic acid is the primary reagent used for precipitation reactions.
Major Products Formed
Oxidation: Cerium(IV) oxalate.
Reduction: Cerium(III) oxalate.
Precipitation: Cerium(III) oxalate heptacosahydrate.
Aplicaciones Científicas De Investigación
Cerium(III) oxalate heptacosahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The exact mechanism of action of cerium(III) oxalate heptacosahydrate is not fully understood. it is known that cerium ions can interact with biological molecules due to their similarity to calcium ions. This interaction can affect various physiological processes, including blood coagulation and neuronal functions . In industrial applications, cerium(III) oxalate acts as a precursor to cerium oxide, which exhibits catalytic properties by facilitating redox reactions .
Comparación Con Compuestos Similares
Cerium(III) oxalate heptacosahydrate can be compared with other cerium compounds, such as:
Cerium(IV) oxide (CeO₂): Known for its catalytic properties and use in automotive exhaust systems.
Cerium(III) nitrate (Ce(NO₃)₃): Used in the preparation of other cerium compounds and as a catalyst.
Cerium(III) chloride (CeCl₃): Commonly used in organic synthesis and as a precursor for other cerium compounds.
Cerium(III) oxalate heptacosahydrate is unique due to its specific hydration state and its use as a precursor for high-purity cerium oxide production .
Propiedades
Fórmula molecular |
C6H54Ce2O39 |
|---|---|
Peso molecular |
1030.7 g/mol |
Nombre IUPAC |
cerium(3+);oxalate;heptacosahydrate |
InChI |
InChI=1S/3C2H2O4.2Ce.27H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;27*1H2/q;;;2*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
Clave InChI |
SWSFODGOALPOEU-UHFFFAOYSA-H |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)






![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)





